molecular formula C6H14N2 B13350547 Rel-(3R,5S)-5-methylpiperidin-3-amine

Rel-(3R,5S)-5-methylpiperidin-3-amine

Cat. No.: B13350547
M. Wt: 114.19 g/mol
InChI Key: PQOHPULQDOKUOG-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(3R,5S)-5-methylpiperidin-3-amine is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with a methyl substituent at the 5-position and an amine group at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines, which often serve as key pharmacophores in drug discovery . Its synthesis typically involves stereoselective methods, such as asymmetric alkylation or catalytic hydrogenation, to control the relative configuration of the chiral centers .

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

(3R,5S)-5-methylpiperidin-3-amine

InChI

InChI=1S/C6H14N2/c1-5-2-6(7)4-8-3-5/h5-6,8H,2-4,7H2,1H3/t5-,6+/m0/s1

InChI Key

PQOHPULQDOKUOG-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1C[C@H](CNC1)N

Canonical SMILES

CC1CC(CNC1)N

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis from Pyroglutaminol Derivatives

This method utilizes S- or R-pyroglutaminol as a chiral precursor to construct the piperidine ring with the desired stereochemistry.

Key Steps:

  • Condensation : S-pyroglutaminol reacts with benzaldehyde under acidic conditions to form bicyclic intermediate 24a .
  • Alkylation : Treatment with iodomethane generates a 6:1 mixture of cis- and trans-isomers (25a ), separable via column chromatography.
  • Reduction : The minor trans-isomer undergoes LiAlH4 reduction to yield substituted prolinol 26a .
  • Ring Expansion : Reaction with trifluoroacetic anhydride and triethylamine produces expanded intermediate 27a , retaining the trans-stereochemistry.
  • Debenzylation : Pd-catalyzed hydrogenation removes the benzyl group, yielding enantiopure trans-piperidine (13a or 13b ).
Stereochemical Outcome:
Step Configuration Control
Alkylation 6:1 cis:trans ratio; chromatographic separation isolates trans-isomer.
Ring Expansion Retains stereochemistry of prolinol intermediate.

Carbamate Protection/Deprotection Strategy

A modular approach employs tert-butyl (3-methylpiperidin-3-yl)carbamate as a protected intermediate.

Procedure:

  • Protection : Racemic 3-methylpiperidin-3-amine is converted to its tert-butoxycarbonyl (Boc)-protected derivative.
  • Resolution : Chiral supercritical fluid chromatography (SFC) separates enantiomers (e.g., 12a and 12b ).
  • Deprotection : Hydrogenolysis (H2/Pd-C) or acidic cleavage (TFA) removes the Boc group, yielding Rel-(3R,5S)-5-methylpiperidin-3-amine.
Example Reaction:
Reagent/Condition Result Yield
tert-Butyl carbamate + Pd/C Debenzylation to this compound 88%
TFA in DCM Acidic deprotection 72%

Direct SNAr Reaction with Pyrimidine Intermediates

The compound is synthesized via nucleophilic aromatic substitution (SNAr) on dichloropyrimidine scaffolds.

Process:

  • Intermediate Preparation : Trichloropyrimidine reacts with difluoroaniline 6 to form tricyclic quinolinone 7 .
  • Coupling : 7 undergoes SNAr with rac-5-methylpiperidin-3-ol under microwave irradiation (140°C, 1 h).
  • Purification : Reverse-phase HPLC isolates the target compound as a single diastereomer.
Optimization Data:
Parameter Value
Temperature 140°C
Reaction Time 1 hour
Solvent N-Methylpyrrolidone (NMP)
Purification ACE 5 C18-PFP column (MeOH/H2O)

Comparative Analysis of Methods

Method Advantages Limitations
Pyroglutaminol Route High stereocontrol; enantiopure products Multi-step synthesis; low yields in alkylation
Carbamate Deprotection Scalable; amenable to automation Requires chiral resolution step
Direct SNAr Rapid coupling; microwave-assisted Limited substrate scope

Physicochemical Data

Applications in Drug Discovery

This compound serves as a key intermediate in degraders targeting oncoproteins like BCL6, with optimized pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,5S)-5-methylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted amines .

Scientific Research Applications

Rel-(3R,5S)-5-methylpiperidin-3-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological conditions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Rel-(3R,5S)-5-methylpiperidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Rel-(3R,5S)-5-methylpiperidin-3-amine with structurally and functionally related compounds, focusing on stereochemistry, substituents, and applications.

Stereoisomeric Analog: (3S,5R)-5-Methylpiperidin-3-amine

  • Structural Differences : This compound is the enantiomer of this compound, with inverted configurations at both chiral centers.
  • Physicochemical Properties: Property this compound (3S,5R)-5-Methylpiperidin-3-amine Molecular Formula C₆H₁₄N₂ C₆H₁₄N₂ Molecular Weight 114.19 g/mol 114.19 g/mol CAS Number Not explicitly provided 1820575-16-3 Storage - Not specified
  • Applications : Enantiomeric pairs often exhibit divergent biological activities. For example, (3S,5R)-5-methylpiperidin-3-amine may serve as a precursor for receptor-specific ligands, while the Rel-(3R,5S) form could have distinct binding affinities due to stereochemical differences .

Piperidine Derivatives with Aromatic Substitutions

  • Example : (2S,3S)-N-[2-Methoxy-5-(trifluoromethoxy)benzyl]-2-phenylpiperidin-3-amine
    • Structural Differences : Features a phenyl group at the 2-position and a substituted benzyl group at the 3-amine, introducing steric and electronic variations.
    • Key Data :
  • Molecular Weight: 380.40 g/mol
  • CAS Number: Not explicitly listed, but synonyms include CP 122721 . Applications: Such derivatives are often explored as serotonin receptor modulators, highlighting how substituent diversity on the piperidine scaffold can tune pharmacological activity .

Bicyclic and Spirocyclic Amines

  • Synthesis: Prepared via reductive amination of isopinocampheylamine derivatives, showcasing methodologies applicable to this compound .

Pyrrolidine Analogs

  • Example : (3R,5S)-5-Methylpyrrolidin-3-amine
    • Structural Differences : A five-membered pyrrolidine ring vs. the six-membered piperidine, altering ring strain and conformational flexibility.
    • Implications : Smaller rings may limit binding to larger enzyme pockets but improve metabolic stability in some cases .

Key Research Findings

  • Stereochemical Impact : Studies on spirocyclopropane oxindoles (e.g., rel-(1R,2S,3R) isomers) demonstrate that diastereomeric configurations significantly influence biological activity and synthetic pathways . This supports the hypothesis that this compound and its analogs require precise stereochemical control for optimal performance.
  • Synthetic Flexibility : The use of LAH (lithium aluminum hydride) for deprotection in piperidine derivatives (e.g., compound 3a in ) is a transferable strategy for synthesizing this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high enantiomeric purity of Rel-(3R,5S)-5-methylpiperidin-3-amine?

  • Methodological Answer: Multi-step synthesis involving stereoselective alkylation or reductive amination is commonly employed. For example, chiral resolution using enantiopure starting materials or chiral catalysts (e.g., asymmetric hydrogenation) ensures stereochemical fidelity. Post-synthesis purification via recrystallization or chiral chromatography (e.g., HPLC with a chiral stationary phase) is critical to isolate the desired enantiomer. Analytical validation using polarimetry and circular dichroism (CD) confirms enantiomeric excess (ee) ≥98% .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for structural elucidation) and high-resolution mass spectrometry (HRMS) are standard. Purity assessment requires reverse-phase HPLC with UV detection (λ = 210–254 nm) or LC-MS for trace impurity profiling. X-ray crystallography can resolve absolute stereochemistry if crystalline derivatives are obtainable .

Q. How does the stereochemistry of this compound influence its reactivity in downstream reactions?

  • Methodological Answer: The (3R,5S) configuration affects steric and electronic interactions during derivatization. For instance, the axial methyl group at C5 may hinder nucleophilic attack at C3, necessitating tailored reaction conditions (e.g., bulky bases or low-temperature protocols). Comparative studies with diastereomers via kinetic resolution assays can quantify stereochemical impact .

Advanced Research Questions

Q. How can researchers design experiments to evaluate stereochemical effects on biological target engagement?

  • Methodological Answer: Conduct competitive binding assays using radiolabeled ligands (e.g., ³H or ¹²⁵I) against receptors like GPCRs or ion channels. Compare IC₅₀ values of this compound with its enantiomer or diastereomers. Molecular docking simulations (e.g., AutoDock Vina) can predict binding poses, complemented by mutagenesis studies to validate key residues .

Q. How should discrepancies in pharmacological data (e.g., conflicting IC₅₀ values across studies) be addressed?

  • Methodological Answer: Standardize assay conditions (e.g., buffer pH, temperature, and cell lines) to minimize variability. Validate compound stability under assay conditions using LC-MS. Cross-reference with orthogonal assays (e.g., functional cAMP accumulation vs. radioligand displacement) to confirm target specificity. Meta-analysis of published datasets with rigorous statistical weighting is recommended .

Q. What strategies optimize synthetic scalability while maintaining stereochemical integrity?

  • Methodological Answer: Transition from batch to flow chemistry for improved heat and mass transfer, reducing racemization risks. Use immobilized chiral catalysts (e.g., silica-supported palladium nanoparticles) for recyclability. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progress and ee .

Q. Which computational approaches predict this compound’s off-target interactions?

  • Methodological Answer: Employ structure-based virtual screening (e.g., Schrödinger’s Glide) against proteome-wide libraries. Pharmacophore modeling identifies shared motifs with known off-target binders (e.g., monoamine transporters). Validate predictions via in vitro selectivity panels (e.g., CEREP’s BioPrint®) .

Q. How can metabolic stability of this compound be assessed in preclinical models?

  • Methodological Answer: Use liver microsomes (human/rodent) for phase I metabolism studies, quantifying half-life (t₁/₂) via LC-MS/MS. Identify major metabolites using high-resolution tandem MS (HRMS/MS). In vivo pharmacokinetic (PK) studies in rodents with serial blood sampling assess bioavailability and clearance rates. CYP inhibition/induction assays (e.g., fluorogenic substrates) elucidate enzyme interactions .

Data Presentation

Table 1: Key Analytical Parameters for this compound

ParameterMethodTypical ValueReference
Enantiomeric Excess (ee)Chiral HPLC (Chiralpak IA)≥98%
Melting PointDifferential Scanning Calorimetry142–144°C
LogP (Lipophilicity)Shake-flask/HPLC1.2 ± 0.1
Plasma Stability (t₁/₂)Rat liver microsomes45 ± 5 min

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.